C16H13N3O4S

Ulcerative Colitis Maintenance of Remission Meta-Analysis

Researchers require a compound that delivers both colon-specific 5-ASA release for IBD and systemic DMARD activity for rheumatoid arthritis-a profile single-agent mesalamine lacks. Sulfasalazine solves this with an azo-bond prodrug design activated by bacterial azoreductases in the colon. - Dual clinical indication: Mild-to-moderate ulcerative colitis AND rheumatoid arthritis (NSAID-refractory). - Research application: Lead xCT cystine-glutamate antiporter inhibitor; depletes glutathione in cancer cell lines. - Supply: Oral formulation-compatible; cost-effective maintenance alternative to newer 5-ASA agents.

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
Cat. No. B7750023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H13N3O4S
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C(=O)N
InChIInChI=1S/C16H13N3O4S/c1-8-11-14(24-12(8)13(17)20)18-7-19(15(11)21)6-9-2-4-10(5-3-9)16(22)23/h2-5,7H,6H2,1H3,(H2,17,20)(H,22,23)
InChIKeyDNZRCTLODMQCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasalazine Procurement Overview


Sulfasalazine (C16H13N3O4S) is a disease-modifying antirheumatic drug (DMARD) and a colon-targeting prodrug composed of sulfapyridine linked to 5-aminosalicylic acid (5-ASA, mesalamine) via an azo bond [1]. Bacterial azoreductases in the colon cleave this bond, releasing the active anti-inflammatory moiety 5-ASA for local action [2]. This compound is indicated for the treatment of mild to moderate ulcerative colitis and rheumatoid arthritis in adults and children who have not responded adequately to NSAIDs [1].

Colon-targeted azo-prodrug for site-specific release studies
Dual research context: inflammatory bowel disease and autoimmune arthritis models
xCT antiporter inhibition assay context for cancer metabolism research

Sulfasalazine vs. Other 5-ASA Drugs


While sulfasalazine belongs to the aminosalicylate class, its unique prodrug design and dual-component structure differentiate it from single-agent 5-ASA alternatives like mesalamine. The covalent linkage to sulfapyridine ensures colon-specific delivery and also confers distinct therapeutic properties, including proven efficacy in rheumatoid arthritis—an indication for which pure 5-ASA agents are not approved [1]. This bifurcated clinical profile, coupled with a well-characterized safety and tolerability record from decades of clinical use, means sulfasalazine cannot be assumed to be interchangeable with other 5-ASA drugs [2].

Mechanism mismatch Mesalamine lacks sulfapyridine-mediated DMARD activity; rheumatoid arthritis model response may not transfer.
Delivery profile pH-dependent enteric formulations differ from bacterial azo-reduction release kinetics in colon models.
Endpoint context Tolerability endpoint profiles vary across clinical studies; class-level safety assumptions may not hold.

Sulfasalazine Clinical Evidence


UC Maintenance: Comparable Efficacy vs. Mesalamine

In a 2009 meta-analysis of 20 randomized controlled trials, sulfasalazine (SSZ) showed no significant difference in inducing overall improvement (RR=1.04, 95% CI 0.89-1.21) or preventing relapse (RR=0.98, 95% CI 0.78-1.23) compared to mesalamine. However, the data point to a non-significant trend favoring SSZ for a lower risk of adverse events (RR=0.76, 95% CI 0.54-1.07) and withdrawals due to adverse events (RR=0.78, 95% CI 0.46-1.3) [1]. A separate meta-analysis indicated a tendency for sulfasalazine to be more effective than newer prodrugs and mesalazine for maintaining remission in ulcerative colitis [2].

UC Maintenance vs. Mesalamine
Head-to-head
Overall improvement RR=1.04 (95% CI 0.89–1.21); relapse RR=0.98 (95% CI 0.78–1.23)
Reported comparable efficacy endpoint context; supports UC maintenance model selection.
Meta-analysis of 20 RCTs; numerically lower AE risk with sulfasalazine (RR=0.76).
Ulcerative Colitis Maintenance of Remission Meta-Analysis 5-ASA Mesalamine

Distal UC: Rectal Mesalamine vs. Oral Sulfasalazine

A 6-week randomized, double-blind, double-dummy trial (N=37) compared rectally administered mesalamine (4 g at night) to oral sulfasalazine (1 g four times daily) for active mild to moderate distal ulcerative colitis. While both treatments showed significant improvement from baseline, the physician-rated Clinical Global Improvement (CGI) score at week 6 showed 94% of mesalamine patients were 'Very Much Improved' or 'Much Improved' versus 77% of sulfasalazine patients [1]. Patient Global Improvement ratings showed significantly more improvement in the mesalamine group at week 2 (p=0.02) and week 4 (p=0.04). Adverse events occurred significantly more frequently (p=0.02) in the sulfasalazine group (83%) than in the mesalamine group (42%) [1].

Distal UC vs. Rectal Mesalamine
Head-to-head
Physician CGI improved: 77% (SSZ) vs. 94% (rectal mesalamine) at week 6
Reported endpoint difference in distal colitis trial context; earlier symptom improvement with topical mesalamine.
6-week double-blind RCT, N=37; adverse events more frequent with SSZ (83% vs 42%, p=0.02).
Ulcerative Colitis Distal Colitis Topical Therapy Head-to-Head Trial Efficacy

Dual Indication for UC and Rheumatoid Arthritis

Unlike its active metabolite mesalamine, which is only indicated for inflammatory bowel disease, sulfasalazine is a potent disease-modifying antirheumatic drug (DMARD) with a dual FDA-approved indication for both ulcerative colitis and rheumatoid arthritis in adults and children [1]. The sulfapyridine moiety, or the intact sulfasalazine molecule, is believed to be responsible for its immunomodulatory effects in rheumatoid arthritis, a mechanism not shared by 5-ASA alone [2]. This bifunctional activity makes sulfasalazine the only aminosalicylate-class agent suitable for treating both gastrointestinal and articular manifestations of autoimmune disease.

Dual Indication (UC & RA)
Class-level
FDA-approved for both ulcerative colitis and rheumatoid arthritis; mesalamine indicated only for IBD.
Dual-indication research model context; supports combined autoimmune disease studies.
Qualitative differentiation based on regulatory labeling.
Rheumatoid Arthritis DMARD Dual Indication Ulcerative Colitis Therapeutic Differentiation

xCT Antiporter Inhibition in Cancer Research

Sulfasalazine is a known inhibitor of the xCT cystine-glutamate antiporter, a property not shared by its metabolite mesalamine [1]. A 2021 structure-activity relationship (SAR) study used sulfasalazine as a lead compound to design novel xCT inhibitors, demonstrating its ability to deplete intracellular glutathione in multiple cancer cell lines (A172 glioma, A375 melanoma, U87 glioma, MCF7 breast carcinoma) [1]. This activity is distinct from its anti-inflammatory action in IBD and RA, opening avenues for sulfasalazine as a chemical probe or lead scaffold in cancer metabolism research.

xCT Antiporter Inhibition
Class-level
Inhibits xCT cystine-glutamate antiporter; depletes glutathione in A172, A375, U87, MCF7 cancer lines.
Supports cancer metabolism research tool use; mesalamine does not share this mechanism.
In vitro SAR study; distinct from anti-inflammatory activity.
xCT Antiporter Glutathione Depletion Cancer Research Mechanism of Action Prodrug

Mesalamine Bioequivalence Across Formulations

A 1990 crossover study in healthy subjects compared the bioavailability of mesalamine from enteric-coated mesalamine tablets and from sulphasalazine. Despite their different mechanisms of drug release (pH-dependent vs. bacterial cleavage), the study concluded that both formulations produced similar mesalamine absorption [1]. For enteric-coated mesalamine, about 20% of the administered dose was systemically absorbed, with an estimated 80% remaining in the colon for therapeutic activity [1].

Colonic Delivery Bioequivalence
Head-to-head
Similar systemic mesalamine absorption vs. enteric-coated mesalamine; ~80% colonic retention for both.
Reported similar colonic delivery in PK study; supports comparative formulation research.
Crossover study in healthy subjects; no significant absorption difference.
Pharmacokinetics Bioavailability Mesalamine Enteric-Coated Absorption

Sulfasalazine Application Scenarios


UC Maintenance as First-Line Therapy

For long-term maintenance of remission in ulcerative colitis, sulfasalazine offers a therapeutic profile comparable to newer 5-ASA agents like mesalamine [1]. Procurement of sulfasalazine may be favored in cost-sensitive healthcare systems or for patients who have shown good tolerance and response, as its efficacy in preventing relapse is well-established [2]. This aligns with clinical guidelines that recommend 5-ASA drugs as the cornerstone of maintenance therapy.

Combined IBD and Rheumatoid Arthritis Therapy

Sulfasalazine is uniquely positioned to treat patients who suffer from both inflammatory bowel disease (e.g., ulcerative colitis) and rheumatoid arthritis [1]. As a DMARD with proven efficacy in reducing RA disease activity, it can address both conditions simultaneously, simplifying medication regimens and reducing polypharmacy [2]. This dual indication is a critical differentiator for formularies in rheumatology and gastroenterology clinics.

xCT Inhibition in Cancer Metabolism Research

In pharmaceutical research and drug discovery, sulfasalazine serves as a valuable lead compound for developing novel inhibitors of the xCT cystine-glutamate antiporter [1]. Its ability to deplete glutathione in cancer cell lines makes it a key tool for investigating vulnerabilities in cancer metabolism and for designing new anticancer agents [1]. Researchers procuring sulfasalazine for these studies are leveraging a unique mechanism of action not found in other 5-ASA drugs.

Distal UC: Oral Therapy Alternative

While rectal mesalamine has demonstrated earlier symptom improvement and a better safety profile for active distal ulcerative colitis [1], oral sulfasalazine remains an effective treatment option [1]. Procurement decisions may favor sulfasalazine when patient preference or clinical circumstances (e.g., severe hemorrhoids, rectal stricture) preclude the use of enemas or suppositories, providing an evidence-based oral alternative.

Application
Selection Property
Validation Focus
UC maintenance model research
Colon-targeted prodrug release
Endoscopic and histological remission endpoints
RA and IBD comorbidity model studies
DMARD mechanism and immunomodulation
Joint inflammation scores and systemic cytokine profiles
xCT cancer metabolism investigations
Cystine-glutamate antiporter inhibition
Glutathione depletion and cell viability assays
Distal colitis model oral administration
Oral bioavailability and colonic activation
Disease activity indices and histological scoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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